Cas no 327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine)
327093-42-5 structure
Product Name:3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
Numéro CAS:327093-42-5
Le MF:C17H25N3
Mégawatts:271.400503873825
MDL:MFCD02708251
CID:1451474
PubChem ID:3630776
Update Time:2025-04-20
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(1-adamantyl)-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine
- MERCK-544
- 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE
- Compound 544
- AC1MTUPG
- SureCN5095978
- Oprea1_175789
- CHEMBL256777
- CHEBI:526728
- DNC008487
- ZINC05494877
- MERCK-544; 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE; Compound 544; AC1MTUPG; SureCN5095978; Oprea1_175789; CHEMBL256777; CHEBI:526728; DNC008487; ZINC05494877;
- 3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
- 3-(Adamantan-1-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 327093-42-5
- BDBM50239401
- EN300-27121978
- SR-01000029295-1
- GLXC-02552
- Merck 544
- AKOS015969399
- 11ss-HSD1 inhibitor 544
- 3-Adamantan-1-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- EN300-16437
- DTXSID40394475
- SR-01000029295
- Z55729757
- 3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin
- HMS3745K09
- SCHEMBL5095978
-
- MDL: MFCD02708251
- Piscine à noyau: 1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
- La clé Inchi: VFTQRHWULYJKCI-UHFFFAOYSA-N
- Sourire: N12CCCCCC1=NN=C2C12CC3CC(CC(C3)C1)C2
Propriétés calculées
- Qualité précise: 271.204847810g/mol
- Masse isotopique unique: 271.204847810g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 352
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 30.7Ų
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05589-100mg |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 100mg |
$250 | 2024-06-05 | |
| eNovation Chemicals LLC | K05589-1g |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 1g |
$1800 | 2024-06-05 | |
| Enamine | EN300-27121978-0.05g |
3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 0.05g |
$2755.0 | 2023-07-10 | ||
| Enamine | EN300-16437-0.05g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.05g |
$271.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.1g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.1g |
$403.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.25g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.25g |
$574.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.5g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-16437-1.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 1.0g |
$1161.0 | 2025-03-20 | |
| Enamine | EN300-16437-2.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 2.5g |
$2274.0 | 2025-03-20 | |
| Enamine | EN300-16437-5.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 5.0g |
$3364.0 | 2025-03-20 |
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Littérature connexe
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif